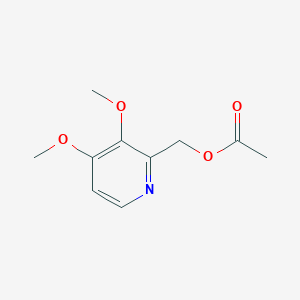

2-乙酰氧甲基-3,4-二甲氧基吡啶

描述

The compound 2-Acetoxymethyl-3,4-dimethoxypyridine does not appear to be directly discussed in the provided papers. However, the papers do discuss closely related compounds and their reactions, which may provide insights into the behavior of similar molecules. The papers focus on the reaction mechanisms of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, leading to the formation of various pyrimidine derivatives .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine. In the first paper, the reaction is said to yield 2,7-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine via an intermediate. The intermediate, initially thought to be 2-acetamidinomethylene-3-methoxypropionitrile, is later suggested to be a different structure due to inconsistencies with expected stabilities and UV spectra . The second paper describes a novel reaction pathway where the intermediate is successfully isolated and identified as 2-methyl-4-amino-5-dimethoxymethyl-5,6-dihydropyrimidine. This pathway includes several steps, such as the elimination of methanol, addition of acetamidine, cyclization, and replacement reactions, leading to the final product .

Molecular Structure Analysis

The molecular structure of the intermediates and final products in these reactions is crucial for understanding the reaction mechanisms. The first paper discusses the UV spectra of the compounds, which are indicative of their molecular structures. The intermediate's structure was revised based on its UV spectrum, suggesting it to be a dihydropyrimidine derivative . In the second paper, the structure of the isolated intermediate is confirmed to be a dihydropyrimidine derivative as well, with specific substitutions that were determined through the reaction pathway analysis .

Chemical Reactions Analysis

The chemical reactions described in the papers involve a series of steps, including elimination, addition, cyclization, and replacement reactions. The first paper suggests the formation of a dimeric compound as a result of the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with sodium methoxide, indicating a possible initial formation of 2-dimethoxymethylacrylonitrile . The second paper elaborates on the reaction pathway, detailing each step leading to the final product, pyrimidopyrimidine, and identifying several key intermediates along the way .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Acetoxymethyl-3,4-dimethoxypyridine are not directly provided, the reaction mechanisms and structures of related compounds suggest that such properties would be influenced by the presence of methoxy and acetamidine groups. These groups can affect the stability, reactivity, and spectral properties of the compounds. For instance, the UV spectra discussed in the papers are used to infer the presence of certain functional groups and to confirm the structures of the intermediates .

科学研究应用

药物合成

2-乙酰氧甲基-3,4-二甲氧基吡啶: 被用作药物合成中的试剂。 它在生产(吡啶甲基)哌嗪基取代的二苯并噻嗪和(氮杂苯并咪唑基硫代)烷氧基取代的二氢喹啉酮方面起着中间体作用,这些化合物是精神分裂症等疾病的潜在治疗剂 .

抗溃疡药物开发

该化合物用作泮托拉唑合成中的合成中间体或杂质。 泮托拉唑是一种众所周知的质子泵抑制剂,用于治疗各种与酸有关的胃和喉咙(食道)问题 .

生物研究

在生物研究中,特别是在植物科学中,2-乙酰氧甲基酯用于将荧光染料加载到细胞的细胞质中。 这对研究细胞过程至关重要,例如保卫细胞的胞质钙和pH变化,保卫细胞是植物细胞信号转导的组成部分 .

钙成像

该化合物参与改善钙绿-1和Fura-2 AM 酯等钙敏感荧光染料的加载到保卫细胞的细胞质中。 这使得能够对钙浓度进行成像和测量,从而提供对植物气孔开闭机制的见解 .

作用机制

Target of Action

2-Acetoxymethyl-3,4-dimethoxypyridine is a chemical compound related to pyridine derivatives. It is used as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones . These compounds are used for pharmaceutical purposes, such as treating schizophrenia .

Mode of Action

. It likely interacts with its targets through chemical reactions, leading to the formation of the desired compounds.

Biochemical Pathways

, suggesting that it may indirectly influence pathways related to neurotransmission and neural function.

Result of Action

As a reagent, 2-Acetoxymethyl-3,4-dimethoxypyridine contributes to the synthesis of pharmaceutical compounds used in the treatment of schizophrenia . The molecular and cellular effects of its action would therefore be seen in the properties and actions of these synthesized compounds.

属性

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALICKMKNTYIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253806 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102625-99-0 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

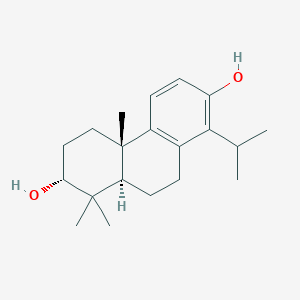

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)